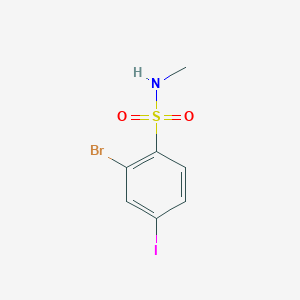
2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide is an organic compound that features both bromine and iodine substituents on a benzene ring, along with a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with a benzene derivative and introduce the bromine and iodine substituents through electrophilic aromatic substitution reactions. The sulfonamide group can be introduced via sulfonation followed by amination.
Bromination and Iodination: The benzene ring is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). Iodination is then carried out using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Sulfonation and Amination: The sulfonation of the benzene ring is achieved using sulfuric acid (H2SO4) or chlorosulfonic acid (ClSO3H). The resulting sulfonic acid derivative is then converted to the sulfonamide by reaction with a suitable amine, such as methylamine (CH3NH2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: NaOH, KOtBu, DMF (dimethylformamide) as solvent, elevated temperatures.
Oxidation: KMnO4, acidic or basic conditions.
Reduction: LiAlH4, THF (tetrahydrofuran) as solvent.
Coupling: Boronic acids, Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)), base (e.g., K2CO3), organic solvent (e.g., toluene).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide depends on its specific application. In general, the compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The sulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
相似化合物的比较
Similar Compounds
2-Bromo-4-iodo-1-methylbenzene: Similar structure but lacks the sulfonamide group.
2-Bromo-4-iodotoluene: Another similar compound with a methyl group instead of the sulfonamide group.
2-Bromo-4-iodo-1,3-dimethylbenzene: Contains an additional methyl group compared to 2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide.
Uniqueness
The presence of both bromine and iodine substituents, along with the sulfonamide group, makes this compound unique. This combination of functional groups provides distinct reactivity and properties, making it valuable in various synthetic and research applications.
属性
分子式 |
C7H7BrINO2S |
|---|---|
分子量 |
376.01 g/mol |
IUPAC 名称 |
2-bromo-4-iodo-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7BrINO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |
InChI 键 |
KBYKSNIHZQFEPO-UHFFFAOYSA-N |
规范 SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


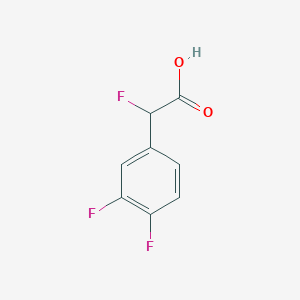

![4-[1-(Aminomethyl)-3,3-difluorocyclobutyl]phenol](/img/structure/B15274472.png)
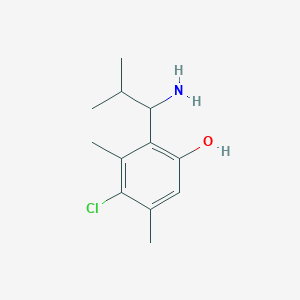
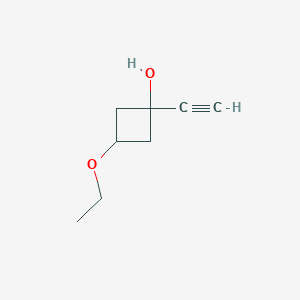
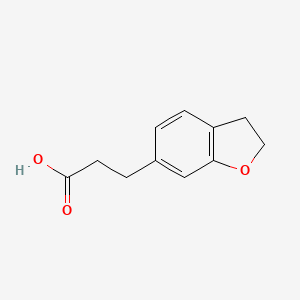
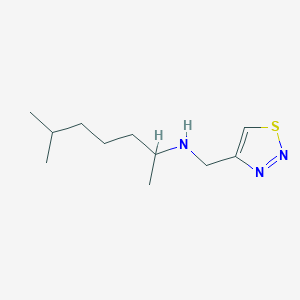
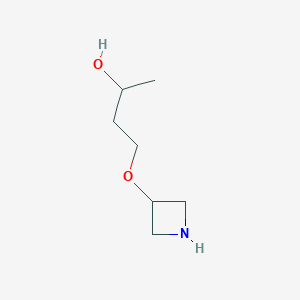
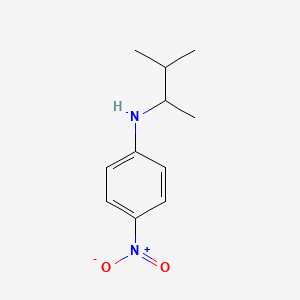
![tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate](/img/structure/B15274509.png)

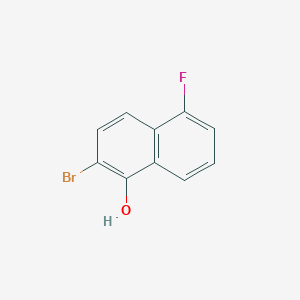
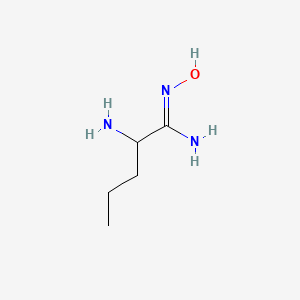
![5H,6H,7H,8H-Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B15274544.png)
